3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, also referred to as "compound 2" in the analyzed literature [ [] ], is a novel chemical compound identified as a potent inhibitor of human D-amino acid oxidase (hDAAO) [ [] ]. It belongs to the class of coumarin derivatives, specifically a phenylpropanoid-substituted coumarin. This compound is significant in neuroscience research due to its potential therapeutic implications for schizophrenia and other nervous system disorders related to N-methyl-D-aspartate receptor (NMDAR) hypofunction [ [] ].
The synthesis of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid was achieved through computational library design and subsequent screening for hDAAO inhibition [ [] ]. Although the specific synthetic steps are not detailed in the provided literature, the process likely involved the following:
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid acts as a FAD-uncompetitive inhibitor of hDAAO, unlike the initially anticipated dual competitive inhibition for both D-serine and FAD [ [] ]. This mechanism is similar to the inhibition exhibited by canonical hDAAO inhibitors like benzoic acid [ [] ].
Crystallization studies revealed that 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, along with an analog, stabilize a unique conformation of hDAAO [ [] ]. This conformation is characterized by an open active-site lid, which differs from typical hDAAO structures [ [] ]. This observation suggests that the compound may inhibit hDAAO by:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2